molecular formula C8H7BrO2 B2999884 4-Bromo-2-hydroxy-5-methylbenzaldehyde CAS No. 1427373-22-5

4-Bromo-2-hydroxy-5-methylbenzaldehyde

Cat. No.: B2999884
CAS No.: 1427373-22-5
M. Wt: 215.046
InChI Key: JFXHVNHTPWAUKF-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-5-methylbenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a substituted benzaldehyde, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .

Safety and Hazards

The safety information for 4-Bromo-2-hydroxy-5-methylbenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

Mechanism of Action

Target of Action

Aldehydes and ketones, such as this compound, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . Therefore, it can be inferred that the compound’s primary targets could be enzymes or proteins that contain these functional groups.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The oxygen in the compound can act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones, as mentioned above, can affect various biochemical pathways, particularly those involving aldehydes and ketones .

Result of Action

The formation of oximes and hydrazones can have various effects at the molecular level, including changes in the structure and function of target molecules .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the compound’s reactivity and the rate of its reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-hydroxy-5-methylbenzaldehyde can be synthesized through the bromination of 2-hydroxy-5-methylbenzaldehyde. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Similar structure with a methoxy group instead of a methyl group.

    4-Bromo-2-hydroxybenzaldehyde: Lacks the methyl group present in 4-Bromo-2-hydroxy-5-methylbenzaldehyde.

    2-Hydroxy-5-methylbenzaldehyde: Lacks the bromine atom present in this compound.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

4-bromo-2-hydroxy-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXHVNHTPWAUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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